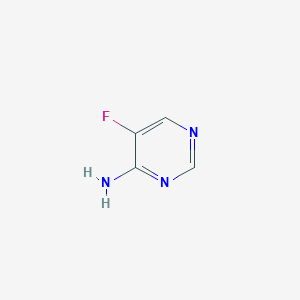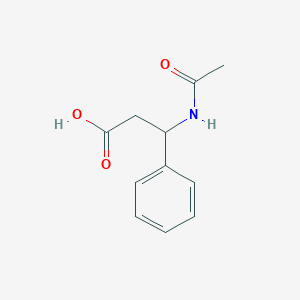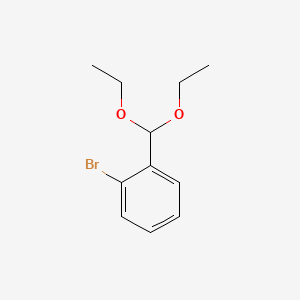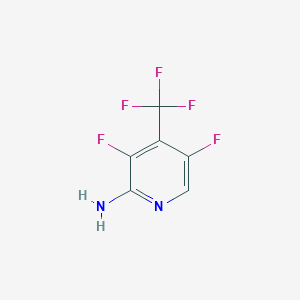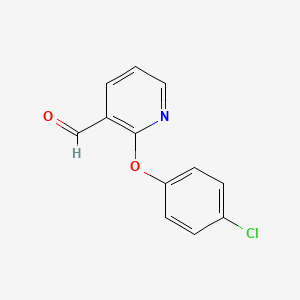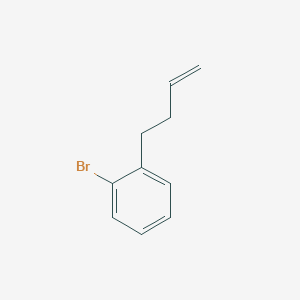
2-Bromo-2'-chlorobenzophenone
説明
2-Bromo-2'-chlorobenzophenone is a brominated and chlorinated organic compound that is not directly discussed in the provided papers. However, the papers do discuss various bromophenols and their properties, which can be related to the chemical structure and reactivity of 2-Bromo-2'-chlorobenzophenone. Bromophenols are compounds that contain bromine and phenol groups, and they are known to be present in marine organisms and used in industrial applications such as flame retardants . They can also be involved in various chemical reactions, including those that affect cellular signaling .
Synthesis Analysis
The synthesis of brominated compounds like 2-Bromo-2'-chlorobenzophenone can be inferred from the literature on related bromophenols. For instance, a bromophenol was isolated from the red alga Symphyocladia latiuscula and characterized based on spectroscopic evidence . Another study discusses the formation of bromophenols through the chlorination of water containing bromide ion and phenol . Additionally, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to give 2-bromobenzofurans is catalyzed by trace amounts of copper, suggesting a potential synthetic route for related bromophenols .
Molecular Structure Analysis
The molecular structure of bromophenols can be complex, as indicated by the purification of a bromophenol from the red alga Polyopes lancifolia, which was identified as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether . The structure of 2-Bromo-2'-chlorobenzophenone would similarly include bromine and chlorine substituents on a benzophenone backbone, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions. For example, the photoreaction mechanisms of 2-bromophenols have been studied, showing that they can produce different compounds upon exposure to light . The high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated compounds, which can be compared to the behavior of chlorophenols . These studies suggest that 2-Bromo-2'-chlorobenzophenone could also participate in similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols can vary depending on their specific structure. For instance, the alpha-glucosidase inhibitory activity of a purified bromophenol from red algae indicates potential nutraceutical applications for managing type 2 diabetes . The presence of bromophenols in water samples and their potential estrogenic effects highlight the importance of understanding their environmental impact and behavior . These properties could be relevant to 2-Bromo-2'-chlorobenzophenone, especially in terms of its stability, reactivity, and potential biological activity.
科学的研究の応用
-
Visible-Light-Driven Germyl Radical Generation
- Application : This research involves the generation of germyl radicals using a photo-excited electron transfer (ET) in an electron donor-acceptor (EDA) complex .
- Method : The ET-HAT cycle proceeds simply upon blue-light irradiation without any transition metal or photocatalyst .
- Results : This protocol also affords silyl radical from silyl hydride .
-
Photoreduction of 4-Bromo-4’-Methylbenzophenone
- Application : This research involves the photoreduction of 4-bromo-4’-methylbenzophenone .
- Method : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results : The photoreduction yielded a quantum efficiency of 7.75% .
-
Synthesis of 4-Phenylbenzophenone
- Application : This research involves the synthesis of 4-phenylbenzophenone via a Friedel-Crafts acylation route .
- Method : The synthesis was done from benzoyl chloride and biphenyl with a 25% yield .
- Results : A subsequent FTIR study was completed to determine the photoreduction quantum efficiency of 4-phenylbenzophenone’s ability to dimerize to form 4, 4’diphenylbenzpinacol .
-
Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone
- Application : This research involves the photochemical reduction of 4-bromo-4’-fluorobenzophenone .
- Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results : The samples were then studied via IR spectroscopy to determine the overall goal of determining Phi (reduction) .
-
Study of Phosphorescence of 4-Chloro-4’-Iodobenzophenone
- Application : This research involves the study of the phosphorescence of 4-chloro-4’-iodobenzophenone .
- Method : An attempt was made to encase 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .
- Results : The iodine of CIBP breaks off under UV light, preventing effective polymerization .
-
Synthesis of 4-Methylbenzophenone and 4-Methylbenzopinacol
- Application : This research involves the synthesis of 4-methylbenzophenone and its photoreduction to produce 4-methylbenzopinacol .
- Method : 4-methylbenzophenone was synthesized using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene .
- Results : A photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .
-
- Application : Phenazepam is a benzodiazepine drug, first developed in the Soviet Union in 1975, and now produced in Russia and several other countries . It is used in the treatment of various mental disorders such as psychiatric schizophrenia and anxiety .
- Method : The benzyl ring of phenazepam is substituted at R7 with a bromine group .
- Results : Phenazepam has gained popularity as a recreational drug; misuse has been reported in the United Kingdom, Finland, Sweden, and the United States .
-
- Application : Benzophenones have been used extensively as photophysical probes to identify and map peptide–protein interactions .
- Method : The specific method of application varies depending on the specific experiment, but generally involves the use of benzophenones as a probe in a biological system .
- Results : This technique has been used to gain valuable insights into the interactions between peptides and proteins .
-
Photocrosslinking of Polyethylenes
- Application : Chlorobenzophenone is used as a catalyst in the photocrosslinking of polyethylenes .
- Method : The specific method of application involves the use of chlorobenzophenone as a catalyst in the process of photocrosslinking .
- Results : This process improves the properties of polyethylene, making it more suitable for certain applications .
-
- Application : Bromo-2-chlorobenzophenone and 5-bromo-2-iodo-benzophenone were used as starting materials for McMurry reactions .
- Method : The specific method of application involves the use of these compounds in McMurry reactions .
- Results : The yields of these DPA derivatives are somewhat low, probably because the reaction conditions are not fully optimized .
-
- Application : Phenazepam is a benzodiazepine drug, first developed in the Soviet Union in 1975, and now produced in Russia and several other countries . It is used in the treatment of various mental disorders such as psychiatric schizophrenia and anxiety .
- Method : The benzyl ring of phenazepam is substituted at R7 with a bromine group .
- Results : Phenazepam has gained popularity as a recreational drug; misuse has been reported in the United Kingdom, Finland, Sweden, and the United States .
-
- Application : Benzophenones have been used extensively as photophysical probes to identify and map peptide–protein interactions .
- Method : The specific method of application varies depending on the specific experiment, but generally involves the use of benzophenones as a probe in a biological system .
- Results : This technique has been used to gain valuable insights into the interactions between peptides and proteins .
-
Photocrosslinking of Polyethylenes
- Application : Chlorobenzophenone is used as a catalyst in the photocrosslinking of polyethylenes .
- Method : The specific method of application involves the use of chlorobenzophenone as a catalyst in the process of photocrosslinking .
- Results : This process improves the properties of polyethylene, making it more suitable for certain applications .
-
- Application : Bromo-2-chlorobenzophenone and 5-bromo-2-iodo-benzophenone were used as starting materials for McMurry reactions .
- Method : The specific method of application involves the use of these compounds in McMurry reactions .
- Results : The yields of these DPA derivatives are somewhat low, probably because the reaction conditions are not fully optimized .
特性
IUPAC Name |
(2-bromophenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVWXJADNYWGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393347 | |
| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2'-chlorobenzophenone | |
CAS RN |
525561-42-6 | |
| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
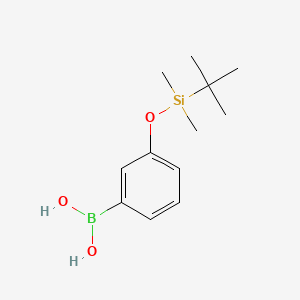
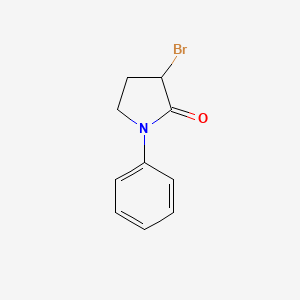
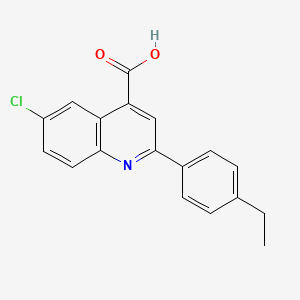
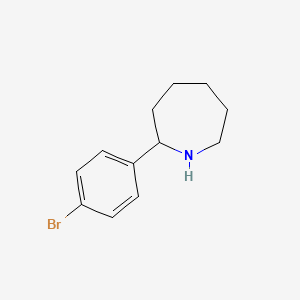
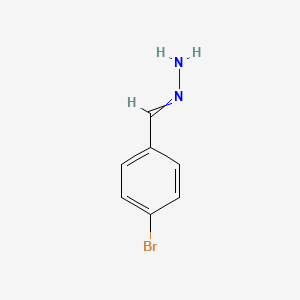
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
